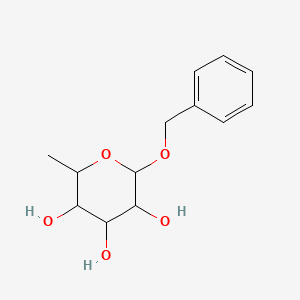
Thallium(3+);triacetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(Iii) Acetate Hydrate is a chemical compound with the molecular formula Tl(C₂H₃O₂)₃·xH₂O. It is a moderately water-soluble crystalline thallium source that decomposes to thallium oxide upon heating . Thallium(Iii) Acetate Hydrate is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(Iii) Acetate Hydrate can be synthesized by reacting thallium(Iii) oxide with acetic acid. The reaction typically involves dissolving thallium(Iii) oxide in 80% acetic acid, followed by crystallization in acetic anhydride . The reaction conditions are generally mild, and the product is obtained as a crystalline solid.
Industrial Production Methods: Industrial production of Thallium(Iii) Acetate Hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified and crystallized to obtain the desired hydrate form.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(Iii) Acetate Hydrate undergoes various chemical reactions, including:
Oxidation: Thallium(Iii) can be reduced to thallium(I) in the presence of reducing agents.
Substitution: Thallium(Iii) Acetate can participate in substitution reactions, where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas and metal hydrides.
Substitution: Reagents such as halides and other nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Thallium(I) compounds.
Substitution: Thallium complexes with different ligands.
Aplicaciones Científicas De Investigación
Thallium(Iii) Acetate Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the thallation of aromatic compounds.
Medicine: It has been investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Thallium compounds are used in the production of optical materials and photocells.
Mecanismo De Acción
The mechanism of action of Thallium(Iii) Acetate Hydrate involves its ability to form complexes with various ligands. In biological systems, thallium ions can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function . The molecular targets include sulfhydryl groups in proteins, leading to inhibition of enzyme activity and cellular toxicity.
Comparación Con Compuestos Similares
Thallium(Iii) Perchlorate: Similar in terms of oxidation state and coordination chemistry.
Thulium(Iii) Acetate Hydrate: Another acetate hydrate with similar solubility and reactivity.
Uniqueness: Thallium(Iii) Acetate Hydrate is unique due to its specific applications in organic synthesis and its distinct toxicological profile. Its ability to form stable complexes with a variety of ligands makes it a valuable reagent in chemical research.
Propiedades
Fórmula molecular |
C6H11O7Tl |
|---|---|
Peso molecular |
399.53 g/mol |
Nombre IUPAC |
thallium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Clave InChI |
IWTXITFTYPFDIU-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tl+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)




![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)





